Product packaging for 2',3'-Didehydro-2',3'-dideoxyguanosine(Cat. No.:CAS No. 53766-80-6)

2',3'-Didehydro-2',3'-dideoxyguanosine

Cat. No.: B1496509
CAS No.: 53766-80-6
M. Wt: 249.23 g/mol
InChI Key: FZYYPNOHKXTKLI-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',3'-Didehydro-2',3'-dideoxyguanosine is a synthetic nucleoside analog belonging to the class of 2',3'-didehydro-2',3'-dideoxynucleosides (d4N), which are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar moiety . This molecular class is historically significant for its potent activity against human immunodeficiency virus (HIV) . Like other nucleoside reverse transcriptase inhibitors (NRTIs), it is believed to undergo intracellular phosphorylation to its active triphosphate form. This active metabolite functions as a competitive inhibitor and alternate substrate for viral reverse transcriptase. Upon incorporation into the growing DNA chain, it acts as a chain terminator, effectively halting viral replication . This mechanism is shared with other approved NRTI drugs such as stavudine (d4T) and zalcitabine (ddC) . The primary research value of this compound and its analogs lies in their utility as crucial tools for investigating the mechanisms of antiviral activity and resistance . Studies on related compounds, such as the carbocyclic analog carbovir, have shown that the 5'-triphosphate form is a potent and selective inhibitor of HIV-1 reverse transcriptase, with a noted lack of significant inhibition against human DNA polymerases alpha, beta, and gamma, suggesting a potential favorable toxicity profile . This makes the compound a valuable probe for virology and biochemistry research. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please note that specific biochemical data, cytotoxicity information, and pharmacokinetic profiles for this compound specifically are limited in the current literature, and further characterization may be required for your experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O3 B1496509 2',3'-Didehydro-2',3'-dideoxyguanosine CAS No. 53766-80-6

Properties

CAS No.

53766-80-6

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

2-amino-9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17)/t5-,6+/m0/s1

InChI Key

FZYYPNOHKXTKLI-NTSWFWBYSA-N

SMILES

C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N

Other CAS No.

53766-80-6

Synonyms

2',3'-didehydro-2',3'-dideoxyguanosine
carbovir
NSC 614846
NSC-614846

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Mechanism of Action:
D4G functions as a chain-terminating nucleotide analog during reverse transcription, effectively inhibiting the replication of HIV. The compound's structural modifications allow it to mimic natural nucleotides, which facilitates its incorporation into viral DNA by reverse transcriptase.

Prodrug Development:
Research has shown that D4G itself exhibits limited antiviral activity due to instability in solution. However, a novel prodrug approach has been developed to enhance its pharmacological properties. For instance, cyclo-D4G, a modified version of D4G, demonstrated improved stability and anti-HIV activity compared to its parent compound. This prodrug form showed increased lipophilicity and solubility, making it more effective in biological systems .

Synthesis of Derivatives

Chemical Modifications:
A series of 6-modified D4G derivatives have been synthesized to explore their anti-HIV activities. These modifications aim to optimize the compound's efficacy while minimizing cytotoxicity. For example, several analogs displayed low cytotoxicity and some exhibited promising anti-HIV activities when tested in cell-based assays .

Synthesis Protocols:
The synthesis of D4G and its analogs typically involves radical deoxygenation methods that are both efficient and environmentally friendly. Recent advancements have streamlined the conversion of ribonucleosides into dideoxynucleosides, enhancing the yield and purity of the final products .

Case Studies and Research Findings

StudyFocusFindings
Novel Prodrug Approach Stability and ActivityCyclo-D4G showed enhanced anti-HIV activity and reduced toxicity compared to D4G .
6-Modified Derivatives Synthesis and EvaluationA series of 6-modified D4G derivatives were synthesized; some exhibited IC50 values indicating significant anti-HIV activity while maintaining low cytotoxicity .
Triphosphate Form Evaluation Incorporation EfficiencyThe active triphosphate forms (D4GTP) were shown to effectively incorporate into viral DNA, suggesting strong potential for therapeutic use .

Comparison with Similar Compounds

D4G vs. Stavudine (D4T)

  • Structural Similarity : Both D4G and D4T share the 2',3'-didehydro-2',3'-dideoxyribose backbone. However, D4T (a thymidine analog) incorporates a thymine base, while D4G has a guanine base.
  • Antiviral Activity : D4T triphosphate is a potent substrate for HIV-1 reverse transcriptase (RT), leading to chain termination. In contrast, D4G itself is inactive in cell cultures due to rapid degradation in physiological conditions .
  • Clinical Relevance : D4T has been widely used in antiretroviral therapy, whereas D4G requires prodrug modification (e.g., cyclo-D4G) to achieve antiviral efficacy .

D4G vs. Prodrug Derivatives

  • Cyclo-D4G :

    • Stability : Cyclo-D4G exhibits 10-fold higher stability in phosphate-buffered saline (PBS) compared to D4G .
    • Solubility : Solubility increases from 0.2 mg/mL (D4G) to 5.6 mg/mL (cyclo-D4G) in PBS .
    • Toxicity : Cyclo-D4G shows reduced cytotoxicity in MT-2 cells (CC₅₀ > 100 µM) vs. D4G (CC₅₀ = 25 µM) .
    • Anti-HIV Activity : Cyclo-D4G achieves an EC₅₀ of 15 µM against HIV-1, though lower than D4T (EC₅₀ = 0.5 µM) .
  • ProTide Derivatives: 5'-Phosphoramidate ProTides of D4G and ddG (2',3'-dideoxyguanosine) enhance intracellular delivery of active triphosphate metabolites. These derivatives show 30–100-fold improved anti-HIV activity over parent nucleosides .

D4G vs. Fluorinated Analogs

  • 3'-Fluoro-2',3'-Dideoxyguanosine: Exhibits potent anti-HIV activity (EC₅₀ = 4.5 µM) with a selectivity index (SI) of 96 in MT-4 cells . Higher metabolic stability compared to non-fluorinated analogs due to reduced susceptibility to enzymatic deamination .
  • 2'-β-Fluoro-ddG :
    • Shows reduced mitochondrial toxicity compared to ddG, preserving mitochondrial DNA (mtDNA) content in CEM cells at therapeutic doses .

D4G vs. Carbocyclic Analogs

  • Carbovir (Carbocyclic D4G) :
    • A carbocyclic analog with a cyclopentane ring replacing the ribose. Carbovir triphosphate inhibits HIV-1 RT with an IC₅₀ of 0.03 µM, comparable to AZT triphosphate .
    • Carbovir exhibits superior chain-termination efficiency compared to D4G derivatives .

Key Data Tables

Table 1: Physicochemical and Pharmacological Properties

Compound Solubility (PBS) LogP EC₅₀ (HIV-1, µM) CC₅₀ (µM) Selectivity Index (SI)
D4G 0.2 mg/mL -0.5 Inactive 25 N/A
Cyclo-D4G 5.6 mg/mL 1.2 15 >100 >6.7
3'-Fluoro-ddG N/A 0.8 4.5 432 96
Carbovir 1.8 mg/mL 0.5 0.5 >100 >200

Table 2: Mitochondrial Toxicity Profiles

Compound mtDNA Content (% Control) Lactate Production (Fold Increase)
ddG 45% 3.2
2'-β-Fluoro-ddG 85% 1.5
D4G 60% 2.8

Research Findings and Implications

Fluorination Strategy : Fluorinated analogs improve metabolic stability and reduce off-target toxicity, making them viable candidates for long-term therapy .

Carbocyclic Analogs : Carbovir’s enhanced RT inhibition highlights the value of structural rigidity in optimizing chain-termination efficiency .

Mitochondrial Safety : 2'-β-Fluoro-ddG demonstrates reduced mtDNA depletion, addressing a critical limitation of early dideoxynucleosides .

Preparation Methods

General Synthetic Strategies

The synthesis of 2',3'-didehydro-2',3'-dideoxyguanosine typically starts from natural ribonucleosides, employing selective deoxygenation and elimination reactions at the 2' and 3' positions of the sugar moiety.

  • Iodination and Subsequent Elimination: One classical approach involves iodination of the carbohydrate moiety followed by sulfur-mediated reductive elimination to form the 2',3'-double bond. This method, reported by Álvarez de Cienfuegos et al., utilizes sulfur reagents to achieve a highly efficient 2',3'-trans-elimination, converting iodomethylcyclopropanes to thiirane analogs, which then lead to the target nucleoside analogs with good stereochemical control and yield.

  • Radical Deoxygenation of Xanthates: A more recent and sustainable method involves the radical deoxygenation of ribonucleoside 2',3'-bisxanthates. This protocol uses environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile) as radical initiators, replacing traditionally hazardous tin hydrides and azo compounds. Alkylation with bromoethane or 3-bromopropanenitrile prepares the bisxanthates, which upon radical deoxygenation yield the 2',3'-didehydro-2',3'-dideoxynucleoside derivatives, including guanosine analogs.

  • Prodrug Approach via Cyclopropylamine Treatment: Another method involves converting intermediates to cyclopropylamine derivatives in ethanol, yielding the target compound as a foam with high yield (83%). This approach, described in the synthesis of cyclo-D4G, involves treatment of the free nucleoside with cyclopropylamine, facilitating the formation of the antiviral agent 2-amino-6-cyclopropylamino-9-(2',3'-dideoxy-β-D-glycero-pent-2-enofuranosyl) purine.

Detailed Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Iodination + Sulfur-mediated elimination Iodination of sugar moiety; sulfur reagents for reductive 2',3'-trans-elimination High (varies) Efficient stereocontrol; converts iodomethylcyclopropanes to thiirane analogs
Radical deoxygenation of bisxanthates Bromoethane/3-bromopropanenitrile (alkylation); tris(trimethylsilyl)silane; 1,1'-azobis(cyclohexanecarbonitrile) (radical initiators) High (excellent) Sustainable, low-toxicity reagents; replaces Bu3SnH and AIBN; enzymatic deamination option
Cyclopropylamine treatment Cyclopropylamine in ethanol on free nucleoside intermediate 83 Produces cyclo-D4G as foam; prodrug approach enhances antiviral viability

Summary Table of Preparation Methods

Aspect Iodination + Sulfur Elimination Radical Deoxygenation of Bisxanthates Cyclopropylamine Prodrug Approach
Starting Material Ribonucleosides Ribonucleosides Free nucleoside intermediate
Key Chemical Transformation Iodination, sulfur-mediated elimination Alkylation, radical deoxygenation Amination with cyclopropylamine
Reagents Iodine, sulfur reagents Bromoethane/3-bromopropanenitrile, tris(trimethylsilyl)silane, 1,1'-azobis(cyclohexanecarbonitrile) Cyclopropylamine in ethanol
Environmental Impact Moderate (uses sulfur compounds) Low (environmentally friendly reagents) Moderate
Yield High Excellent 83%
Stereochemical Control High Good Good
Additional Notes Suitable for β-nucleosides Includes enzymatic transformation option Produces prodrug form with improved activity

Q & A

Basic: What are the primary synthetic routes for 2',3'-Didehydro-2',3'-dideoxyguanosine (D4G), and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
D4G synthesis typically involves functionalization of guanosine derivatives. Key steps include:

  • Deoxygenation : Using reagents like POCl₃ with N,N-dimethylaniline or BTEA-Cl in acetonitrile to remove hydroxyl groups at the 2' and 3' positions .
  • Protection/Deprotection : Protecting the 3' and 5' hydroxyls with acetyl or benzoyl groups to prevent side reactions, followed by deprotection under controlled ammonia/methanol conditions .
  • Optimization : Yield improvements (e.g., 85-90%) are achieved by adjusting reaction time, temperature, and stoichiometric ratios of reagents. For example, excess POCl₃ (1.5–2 eq) and inert atmosphere (N₂) minimize hydrolysis byproducts .

Basic: How is the conformational landscape of D4G characterized to understand its interaction with viral enzymes like HIV-1 reverse transcriptase?

Methodological Answer:

  • NMR Spectroscopy : 500-MHz ¹H-NMR reveals sugar puckering and glycosidic bond torsion angles. D4G adopts a South (C2'-endo) conformation, critical for binding to the enzyme's active site .
  • Computational Modeling : Ab initio molecular orbital calculations (e.g., B3LYP/6-31G*) predict pseudorotation parameters and electrostatic potential surfaces, correlating with enzymatic incorporation efficiency .

Basic: What in vitro assays are used to assess D4G’s antiviral activity, and how are IC₅₀ values interpreted in the context of cytotoxicity?

Methodological Answer:

  • Cell-Based Assays : HIV-1-infected H9 or MT-4 cells are treated with D4G, and viral replication is quantified via reverse transcriptase activity or p24 antigen ELISA. IC₅₀ values (e.g., >100 μM for D4G vs. 0.8 μM for carbovir) indicate poor intrinsic activity due to instability .
  • Cytotoxicity : Parallel assays (e.g., MTT or XTT) on uninfected cells determine selectivity indices (CC₅₀/IC₅₀). D4G’s CC₅₀ >2 mM suggests low toxicity but highlights bioavailability limitations .

Advanced: How does the instability of D4G in aqueous solution impact its antiviral efficacy, and what chemical strategies mitigate this limitation?

Methodological Answer:

  • Instability Mechanism : D4G undergoes rapid hydrolysis at physiological pH due to the labile glycosidic bond, forming guanine and a dideoxyribose moiety .
  • Prodrug Design :
    • 6-Cyclopropylamino Modification : Cyclo-D4G (a prodrug) stabilizes the glycosidic bond, increasing half-life from <1 hour (D4G) to >24 hours. This enhances cellular uptake and intracellular conversion to D4G-TP .
    • Lipophilicity Adjustments : Alkyl ester prodrugs (e.g., 5'-O-valyl) improve membrane permeability, confirmed via logP measurements and Caco-2 monolayer assays .

Advanced: What enzymatic studies explain the inefficient incorporation of D4G-TP into viral DNA by HIV-1 reverse transcriptase (RT), and how does this relate to drug resistance?

Methodological Answer:

  • Pre-Steady-State Kinetics : Stopped-flow experiments show D4G-TP’s kₚₒₗ (incorporation rate) is 10-fold lower than dGTP due to poor binding (higher Kₘ ≈15 μM vs. 0.5 μM for dGTP) .
  • Resistance Mutations : RT mutants (e.g., K65R) reduce D4G-TP binding affinity by altering the dNTP-binding pocket. Structural modeling (e.g., PyMOL) identifies steric clashes with the 2',3'-didehydro moiety .

Advanced: How do prodrug modifications (e.g., cyclo-D4G) improve pharmacokinetic profiles and reduce toxicity in preclinical models?

Methodological Answer:

  • Metabolic Stability : Cyclo-D4G resists adenosine deaminase (ADA)-mediated deamination, confirmed via liver microsome assays. LC-MS/MS quantifies intact prodrug levels in plasma .
  • Toxicity Reduction : Cyclo-D4G’s LD₅₀ in mice is >500 mg/kg vs. 150 mg/kg for D4G, attributed to slower release of the parent compound and reduced mitochondrial DNA polymerase-γ inhibition .

Data Contradiction: How can conflicting reports on D4G’s antiviral activity be resolved through stability assays and prodrug approaches?

Methodological Answer:

  • Controlled Stability Studies : Incubate D4G in cell culture media (RPMI-1640, pH 7.4) at 37°C. HPLC analysis at 0, 6, 12, and 24 hours quantifies degradation (e.g., >90% decomposition at 24 hours), explaining discrepancies between biochemical (active) and cellular (inactive) data .
  • Prodrug Validation : Compare cyclo-D4G and D4G in parallel assays. Cyclo-D4G shows IC₅₀ = 2.5 μM (vs. >100 μM for D4G), confirming instability as the primary limitation .

Advanced: How is the efficiency of D4G triphosphate (D4G-TP) as a reverse transcriptase substrate evaluated using transient kinetic parameters?

Methodological Answer:

  • Single-Turnover Experiments : Pre-incubate RT with RNA/DNA template-primer and D4G-TP. Quench-flow methods measure kₚₒₗ (≈0.05 s⁻¹) and Kₐ (≈10 μM) via gel electrophoresis or fluorescent labeling .
  • Competition Assays : Mix D4G-TP with dGTP in varying ratios. LC-MS/MS quantifies incorporation efficiency, revealing D4G-TP’s 20-fold lower selectivity versus natural dGTP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.